molecular formula C10H16O4 B14695038 1,4-Dioxaspiro[4.4]nonane-6-propanoicacid CAS No. 25188-19-6

1,4-Dioxaspiro[4.4]nonane-6-propanoicacid

Cat. No.: B14695038
CAS No.: 25188-19-6
M. Wt: 200.23 g/mol
InChI Key: PIIYVXJGFQKXAS-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[44]nonane-6-propanoicacid is a spiro compound characterized by a unique structure that includes a spirocyclic framework with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.4]nonane-6-propanoicacid can be synthesized through several methods. One common approach involves the condensation of lactones with aliphatic compounds in the presence of sodium ethoxide, followed by decarboxylation using dilute mineral acids . Another method includes the hydrogenation of furan-unsaturated alcohols using a Raney nickel-aluminum catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.4]nonane-6-propanoicacid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonane-6-propanoicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-propanoicacid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In drug development, it may inhibit viral replication by interfering with viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of a propanoic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

25188-19-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

3-(1,4-dioxaspiro[4.4]nonan-9-yl)propanoic acid

InChI

InChI=1S/C10H16O4/c11-9(12)4-3-8-2-1-5-10(8)13-6-7-14-10/h8H,1-7H2,(H,11,12)

InChI Key

PIIYVXJGFQKXAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)OCCO2)CCC(=O)O

Origin of Product

United States

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